molecular formula C13H11ClO B6370221 3-(3-Chloro-5-methylphenyl)phenol CAS No. 1261896-12-1

3-(3-Chloro-5-methylphenyl)phenol

Cat. No.: B6370221
CAS No.: 1261896-12-1
M. Wt: 218.68 g/mol
InChI Key: HSPGUWDQOBWXAP-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-chloro-5-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-methylphenyl isocyanate with phenol in the presence of a base such as anhydrous pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and cost-efficiency. These methods may include the use of advanced catalysts and reaction conditions tailored to maximize the production of the target compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The chlorine atom and the phenol group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and chlorinated derivatives.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various biochemical interactions, while the chlorine and methyl groups influence its reactivity and binding affinity. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenol
  • 3-Chloro-2-methylphenol
  • 4-Chloro-3-methylphenol

Comparison

3-(3-Chloro-5-methylphenyl)phenol is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to the combined effects of the chlorine and methyl groups at specific positions on the phenyl ring .

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-5-11(7-12(14)6-9)10-3-2-4-13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPGUWDQOBWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683511
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-12-1
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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